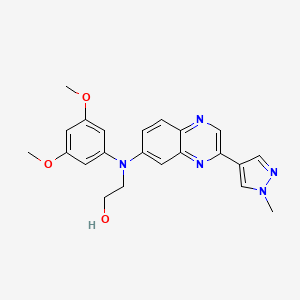![molecular formula C18H18N4O4 B13354511 2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide is a complex organic compound that features both pyridine and quinazoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinazoline intermediates, followed by their coupling through an acetamide linkage.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by reacting 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions.
Preparation of Quinazoline Intermediate: The quinazoline intermediate is prepared by reacting 4-oxo-3(4H)-quinazolinecarboxylic acid with suitable reagents.
Coupling Reaction: The final step involves coupling the pyridine and quinazoline intermediates through an acetamide linkage using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the aromatic rings using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or aromatic compounds.
科学研究应用
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
相似化合物的比较
Similar Compounds
- **2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide shares structural similarities with other pyridine-quinazoline derivatives, such as:
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide lies in its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18N4O4/c1-12-8-15(23)16(9-20-12)26-10-17(24)19-6-7-22-11-21-14-5-3-2-4-13(14)18(22)25/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24)(H,20,23) |
InChI 键 |
JIMPZAUGOXZOFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


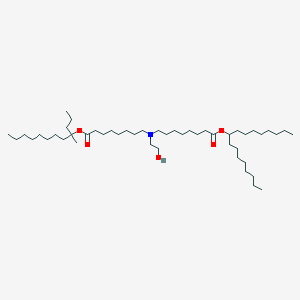
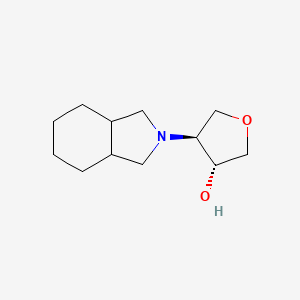
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)

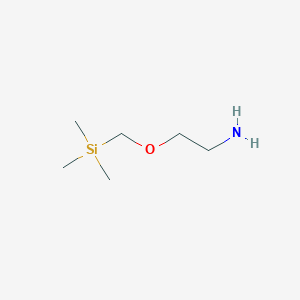
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
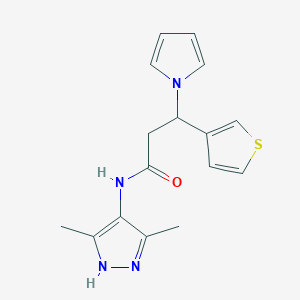
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
